3-(Naphthalen-2-yloxy)propan-1-amine hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 237.73 g/mol. It is classified as an impurity and is primarily associated with antidepressant properties. The compound is recognized for its structural similarity to various pharmacologically active compounds, particularly those related to the treatment of mood disorders. The hydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical applications.
The synthesis of 3-(naphthalen-2-yloxy)propan-1-amine hydrochloride can be achieved through several methods:
The reaction conditions, such as temperature, solvent choice, and reaction time, are critical for optimizing yield and purity. For instance, using polar aprotic solvents can enhance the nucleophilicity of the amine during the amination step.
The structural representation of 3-(naphthalen-2-yloxy)propan-1-amine hydrochloride reveals a naphthalene ring attached to a propan-1-amine chain through an ether linkage. The compound can be represented using various chemical notation systems:
Cl.NCCCOc1cccc2ccccc12
InChI=1S/C13H15NO.ClH/c14-9-4-10-15-13-8-3-6-11-5-1-2-7-12(11)13, 1H,/h1-3,5-8H,4,9-10,14H2
The accurate mass of the compound is noted as 237.092 g/mol, which aligns with its molecular formula. This data is crucial for analytical purposes in identifying and characterizing the compound in various applications.
3-(Naphthalen-2-yloxy)propan-1-amine hydrochloride can participate in several chemical reactions typical for amines and ethers:
Understanding these reactions is essential for predicting the behavior of the compound in different chemical environments and its potential transformations during synthesis or degradation.
Quantitative data regarding binding affinities or specific receptor interactions remain limited but are vital for understanding its pharmacological profile.
3-(Naphthalen-2-yloxy)propan-1-amine hydrochloride appears as a white crystalline solid at room temperature. It is soluble in water due to its hydrochloride form, which enhances its bioavailability.
Key chemical properties include:
Relevant analyses such as infrared spectroscopy and nuclear magnetic resonance could provide further insights into its structural characteristics.
CAS No.: 6784-38-9
CAS No.: 97416-84-7
CAS No.: 10463-84-0
CAS No.: 16656-02-3
CAS No.: 13111-79-0
CAS No.: